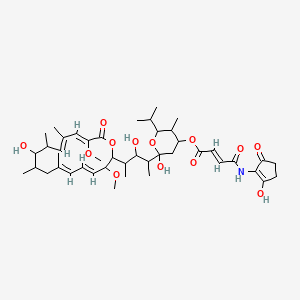

Bafilomycin B1

描述

属性

分子式 |

C44H65NO13 |

|---|---|

分子量 |

816 g/mol |

IUPAC 名称 |

[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12+,18-17+,24-13+,25-20+,34-21- |

InChI 键 |

KFUFLYSBMNNJTF-UNPKUBMASA-N |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |

手性 SMILES |

CC1C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |

规范 SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |

同义词 |

afilomycin B1 bafilomycin-B1 |

产品来源 |

United States |

Foundational & Exploratory

Bafilomycin B1: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and biological activities of Bafilomycin B1, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). This guide is intended for researchers, scientists, and drug development professionals.

This compound is a macrolide antibiotic produced by various species of Streptomyces. It is a valuable tool in cell biology research due to its specific inhibition of V-ATPase, a proton pump essential for the acidification of intracellular compartments such as lysosomes and endosomes. This inhibitory action disrupts a multitude of cellular processes, including autophagy, protein degradation, and vesicular trafficking, making this compound a critical agent for studying these pathways. Furthermore, its cytotoxic effects on cancer cells have prompted investigations into its potential as an anticancer therapeutic.

Chemical Structure and Properties

This compound is a complex macrolide characterized by a 16-membered lactone ring. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C44H65NO13[1] |

| Molecular Weight | 816.0 g/mol [1][2] |

| CAS Number | 88899-56-3[1] |

| Appearance | Pale yellow powder[2] |

| Purity | >95% by HPLC[2] |

| Solubility | Soluble in DMSO, ethanol, and methanol. Poorly soluble in water.[3] |

| Stability and Storage | Store at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is noted that this compound can form a methyl ketal on long-term storage in methanol.[4] |

| Synonyms | Setamycin[2] |

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of this compound is the vacuolar-type H+-ATPase (V-ATPase). This multi-subunit enzyme is responsible for pumping protons across membranes, thereby acidifying various intracellular organelles. This compound specifically binds to the V0 transmembrane domain of the V-ATPase, obstructing the proton translocation channel. This leads to a rapid increase in the pH of acidic organelles, most notably lysosomes.

Impact on Cellular Signaling Pathways

The inhibition of V-ATPase and subsequent disruption of lysosomal function by this compound have profound effects on several key signaling pathways.

Autophagy

Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the sequestered cellular components are degraded by acidic hydrolases. By neutralizing the lysosomal pH, this compound inhibits the final degradation step of autophagy. This leads to an accumulation of autophagosomes, a phenomenon that can be monitored to measure autophagic flux.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. mTOR complex 1 (mTORC1) is activated at the lysosomal surface in response to growth factors and nutrients. This compound, by altering the lysosomal environment, can interfere with mTORC1 signaling. This effect can be context-dependent, sometimes leading to the inhibition of mTORC1 activity.

Apoptosis

The role of this compound in apoptosis, or programmed cell death, is complex and cell-type specific. In some cancer cell lines, inhibition of autophagy by this compound can lead to the accumulation of damaged organelles and trigger apoptosis. This is often associated with changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Experimental Protocols

In Vitro V-ATPase Inhibition Assay

This assay measures the ability of this compound to inhibit the proton-pumping activity of isolated V-ATPase.

Methodology:

-

Isolation of V-ATPase-containing vesicles: Isolate lysosomes or other vesicles rich in V-ATPase from a suitable source (e.g., rat liver, yeast vacuoles) by differential centrifugation and density gradient centrifugation.

-

ATP-dependent acidification: Resuspend the isolated vesicles in a buffer containing a pH-sensitive fluorescent probe (e.g., acridine orange).

-

Initiation of pumping: Add ATP to initiate proton pumping by V-ATPase, which will lead to a quenching of the fluorescent signal as the probe accumulates in the acidic vesicle interior.

-

Inhibition with this compound: Pre-incubate the vesicles with varying concentrations of this compound before the addition of ATP.

-

Data analysis: Measure the rate of fluorescence quenching in the presence and absence of the inhibitor. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of V-ATPase activity.

Cell-Based Autophagic Flux Assay (LC3-II Turnover)

This widely used method assesses the rate of autophagy by measuring the degradation of LC3-II, a protein associated with autophagosome membranes.

Methodology:

-

Cell Culture: Plate cells of interest and treat with the experimental compound(s) in the presence or absence of this compound (typically 100 nM for 2-4 hours). The inclusion of this compound will block the degradation of LC3-II in autolysosomes.

-

Protein Extraction: Lyse the cells and determine the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against LC3. A secondary antibody conjugated to HRP is then used for detection.

-

Data Analysis: The amount of LC3-II (the lower band) will be increased in cells where autophagy is induced. The difference in the amount of LC3-II in the presence and absence of this compound represents the amount of LC3-II that was delivered to the lysosome for degradation, which is a measure of autophagic flux.

Measurement of Lysosomal pH

This protocol allows for the quantification of changes in lysosomal pH upon treatment with this compound.

Methodology:

-

Cell Loading: Incubate cells with a pH-sensitive fluorescent dye that accumulates in lysosomes, such as LysoSensor™ Green DND-189 or a ratiometric dye like LysoSensor™ Yellow/Blue DND-160.

-

This compound Treatment: Treat the loaded cells with this compound at the desired concentration and for the appropriate duration.

-

Fluorescence Microscopy or Flow Cytometry: Measure the fluorescence intensity of the dye. For ratiometric dyes, the ratio of fluorescence at two different emission or excitation wavelengths is calculated.

-

Calibration: To obtain absolute pH values, a calibration curve is generated by treating cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) that equilibrate the intracellular and extracellular pH.

-

Data Analysis: Compare the fluorescence (or fluorescence ratio) of treated cells to the calibration curve to determine the lysosomal pH.

Quantitative Data

The inhibitory potency of this compound on V-ATPase is typically in the low nanomolar range. Its effect on cell viability varies depending on the cell line and experimental conditions.

| Parameter | Cell Line | Value |

| V-ATPase Inhibition (IC50) | Various | 4-400 nM |

| Cytotoxicity (IC50) | SH-SY5Y (neuroblastoma) | ~3-6 nM |

| J774 (macrophage) | 5-10 nM (inhibition of cholesteryl ester formation) | |

| MCF-7 (breast cancer) | 10-1000 nM (induces autophagosome accumulation)[5] |

Conclusion

This compound is an indispensable tool for researchers studying a wide array of cellular processes. Its specific and potent inhibition of V-ATPase provides a powerful means to dissect the roles of lysosomal acidification in autophagy, endo-lysosomal trafficking, and cell signaling. As research continues to uncover the intricate connections between lysosomal function and human disease, the utility of this compound in both basic research and as a potential therapeutic lead is likely to expand. This guide provides a foundational understanding of its properties and applications to aid researchers in its effective use.

References

An In-depth Technical Guide to the Mechanism of Action of Bafilomycin B1 on V-ATPase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Bafilomycin B1, a potent macrolide antibiotic, inhibits the vacuolar-type H+-ATPase (V-ATPase). This document details the binding kinetics, interaction sites, and the consequential effects on cellular pathways, supported by experimental methodologies and visual representations to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of V-ATPase Inhibition by this compound

This compound is a highly specific and potent inhibitor of V-ATPase, a multi-subunit enzyme responsible for acidifying intracellular compartments in eukaryotic cells by pumping protons across membranes. The inhibitory action of this compound is central to its various biological effects, including its well-documented role as an inhibitor of autophagy.

The primary mechanism of action involves the direct binding of this compound to the V-ATPase complex. This interaction physically obstructs the enzyme's rotary mechanism, which is essential for proton translocation.

Binding Site and Molecular Interaction

This compound targets the membrane-embedded V-domain of the V-ATPase. Specifically, it binds to a pocket formed at the interface of the c-ring subunits and subunit 'a'. This binding site is located on the outer surface of the V-domain. Cryo-electron microscopy studies of the closely related Bafilomycin A1 have revealed that the inhibitor wedges itself between two 'c' subunits, thereby locking the c-ring and preventing its rotation relative to subunit 'a'. This rotational inhibition is the cornerstone of V-ATPase inactivation by bafilomycins.

Biochemical and genetic studies have confirmed the involvement of both the c-subunits and, to a lesser extent, the 'a' subunit in forming the bafilomycin binding site. Mutations in the genes encoding these subunits can confer resistance to bafilomycin, highlighting their direct role in the drug-enzyme interaction.

Conformational Changes and Inhibition of Proton Translocation

The binding of this compound induces a conformational stabilization of the V-ATPase in an inhibited state. By physically blocking the rotation of the c-ring, this compound prevents the sequential protonation and deprotonation of glutamate residues within the c-subunits, which is the fundamental process of proton transport. This steric hindrance effectively shuts down the proton-pumping activity of the V-ATPase.

The following diagram illustrates the mechanism of V-ATPase inhibition by this compound:

Quantitative Analysis of this compound Inhibition

While specific quantitative binding data for this compound is not as extensively published as for its analogue, Bafilomycin A1, studies have shown that they exhibit similar potencies in inhibiting V-ATPase. Bafilomycin A1 is known to inhibit V-ATPase with nanomolar efficacy. The inhibitory constants (IC50 and Ki) are crucial for understanding the potency and for designing experiments involving V-ATPase inhibition.

| Parameter | Value (for Bafilomycin A1) | Reference Organism/System |

| IC50 | 4 - 400 nmol/mg protein | Varies (plant, fungal, animal) |

| Dissociation Constant (Kd) | ~10 nM | Not specified |

Note: this compound is reported to have a potency similar to Bafilomycin A1.

Experimental Protocols for Studying this compound Action

The following are detailed methodologies for key experiments cited in the study of V-ATPase inhibition by bafilomycins. These protocols are based on those used for Bafilomycin A1 and are adaptable for this compound, given their similar mechanisms.

V-ATPase Activity Assay (Proton Pumping)

This assay measures the ATP-driven proton translocation into isolated vesicles, which is inhibited by this compound.

Materials:

-

Isolated membrane vesicles containing V-ATPase

-

Assay Buffer (e.g., 10 mM MOPS-Tris pH 7.0, 50 mM KCl, 2 mM MgCl2)

-

Acridine orange (pH-sensitive fluorescent dye)

-

ATP solution

-

Valinomycin (K+ ionophore)

-

This compound stock solution (in DMSO)

-

Fluorometer

Procedure:

-

Resuspend membrane vesicles in the assay buffer.

-

Add acridine orange to the vesicle suspension in a cuvette.

-

Place the cuvette in the fluorometer and monitor the fluorescence at an excitation of 492 nm and an emission of 540 nm.

-

Add valinomycin to dissipate the membrane potential.

-

To measure inhibition, pre-incubate the vesicles with varying concentrations of this compound for a specified time (e.g., 5-10 minutes) at room temperature.

-

Initiate the reaction by adding ATP.

-

Monitor the quenching of acridine orange fluorescence, which is proportional to the extent of proton pumping.

-

Calculate the initial rate of fluorescence quenching to determine V-ATPase activity.

-

Plot the activity against the this compound concentration to determine the IC50 value.

Autophagic Flux Assay

This method assesses the stage of autophagy inhibited by this compound by monitoring the accumulation of autophagic markers.

Materials:

-

Cultured cells (e.g., HeLa, SH-SY5Y)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies against LC3 and p62/SQSTM1

-

Western blotting apparatus and reagents

-

Fluorescence microscope (for imaging-based assays)

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at a concentration known to inhibit V-ATPase (e.g., 10-100 nM) for a specified duration (e.g., 2-4 hours). Include a vehicle control (DMSO).

-

For western blotting:

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62.

-

Use appropriate secondary antibodies and a detection system.

-

Quantify the band intensities to assess the accumulation of LC3-II and p62, indicative of blocked autophagic flux.

-

-

For fluorescence microscopy:

-

Use cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3).

-

After treatment with this compound, fix and permeabilize the cells.

-

Image the cells using a fluorescence microscope.

-

Quantify the number and intensity of LC3 puncta per cell. An increase in puncta in this compound-treated cells indicates an accumulation of autophagosomes due to blocked degradation.

-

Impact on Cellular Signaling Pathways

Inhibition of V-ATPase by this compound has profound effects on various cellular signaling pathways, primarily due to the disruption of pH homeostasis in intracellular organelles.

Inhibition of Autophagy

V-ATPase-mediated acidification of lysosomes is crucial for the fusion of autophagosomes with lysosomes and for the activity of lysosomal hydrolases that degrade the autophagic cargo. By preventing lysosomal acidification, this compound effectively blocks the final step of the autophagic process, leading to the accumulation of autophagosomes. This makes this compound a widely used tool for studying autophagic flux.

Induction of Apoptosis

Prolonged inhibition of V-ATPase and the consequent disruption of cellular homeostasis can trigger programmed cell death, or apoptosis. The mechanisms are multifactorial and can involve the accumulation of toxic materials that would normally be cleared by autophagy, as well as alterations in cellular stress responses.

The following diagram depicts the signaling consequences of V-ATPase inhibition by this compound:

Conclusion

This compound is a powerful tool for studying cellular processes that depend on V-ATPase activity. Its specific mechanism of action, involving the direct binding to and inhibition of the V-ATPase proton pump, provides researchers with a reliable method to dissect the roles of organellar acidification in autophagy, endosomal trafficking, and cell death. The experimental protocols and mechanistic insights provided in this guide are intended to support the effective use of this compound in research and to inform the development of novel therapeutics targeting V-ATPase.

Cellular effects of Bafilomycin B1 on autophagy and apoptosis

An In-depth Technical Guide on the Cellular Effects of Bafilomycin B1 on Autophagy and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the plecomacrolide class of macrolide antibiotics, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1] While much of the scientific literature focuses on its close analog, Bafilomycin A1, the structural and functional similarities suggest a comparable mechanism of action. Bafilomycins are indispensable tools in cell biology, primarily utilized to dissect the intricate processes of autophagy and apoptosis.[2] This guide provides a comprehensive overview of the cellular effects of this compound, with a focus on its dual role in modulating these two fundamental cellular pathways. It will delve into its mechanism of action, summarize quantitative findings, provide detailed experimental protocols, and visualize the complex signaling networks involved.

Mechanism of Action: A Dual Blockade

This compound exerts its cellular effects primarily through the inhibition of V-ATPase, a proton pump essential for acidifying intracellular organelles like lysosomes.[2][3][4] This action has profound consequences for autophagy, a cellular recycling process that culminates in the lysosomal degradation of cellular components. Additionally, recent studies have revealed a second target, the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), further elucidating its complex cellular impact.[5][6][7][8]

Inhibition of Autophagic Flux

Autophagy is a dynamic process involving the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic cargo and subsequently fuse with lysosomes to form autolysosomes. The acidic environment within the autolysosome is critical for the degradation of the cargo by lysosomal hydrolases.

This compound disrupts the final stages of this process in two distinct ways:

-

Inhibition of Lysosomal Acidification: By directly inhibiting V-ATPase, this compound prevents the pumping of protons into the lysosome.[9][10] This raises the lysosomal pH, inactivating the pH-dependent hydrolases and thereby preventing the degradation of autolysosomal contents.[10] This leads to the accumulation of undegraded autolysosomes.

-

Blockade of Autophagosome-Lysosome Fusion: The role of Bafilomycin in the fusion of autophagosomes with lysosomes has been a subject of discussion, with some effects being cell-type and time-dependent.[2][3][4] However, it is now understood that Bafilomycin A1, and by extension B1, also inhibits the SERCA pump in the endoplasmic reticulum.[5][6][7][8] This inhibition disrupts cellular calcium homeostasis, a critical factor for vesicle fusion events, thus impairing the fusion of autophagosomes with lysosomes.[5][7]

This dual inhibition of both cargo degradation and autophagosome-lysosome fusion results in a significant accumulation of autophagosomes and autolysosomes, a hallmark of blocked autophagic flux. This accumulation is often measured by the increased levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker for autophagosomes.[2][11]

Induction of Apoptosis

The disruption of autophagy by this compound is intrinsically linked to the induction of apoptosis, or programmed cell death. The accumulation of dysfunctional organelles and protein aggregates due to failed autophagy can trigger cellular stress responses that culminate in apoptosis.[2][12]

This compound can induce apoptosis through multiple pathways:

-

Caspase-Dependent Apoptosis: In many cell types, Bafilomycin A1 has been shown to induce apoptosis in a caspase-dependent manner.[13][14] This often involves the mitochondrial or intrinsic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-3 and PARP cleavage.[2][13]

-

Caspase-Independent Apoptosis: In certain cellular contexts, such as pediatric B-cell acute lymphoblastic leukemia, Bafilomycin A1 can trigger caspase-independent apoptosis.[15][16] This pathway is mediated by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it induces chromatin condensation and DNA fragmentation.[15][17]

Furthermore, Bafilomycin A1 can promote the binding of Beclin 1 to the anti-apoptotic protein Bcl-2. This interaction not only inhibits the pro-autophagic function of Beclin 1 but also sequesters Bcl-2, thereby promoting apoptosis.[15] The effects of Bafilomycin are often concentration-dependent, with higher concentrations robustly inducing apoptosis, while lower concentrations can sometimes be protective against other apoptotic stimuli.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of common experimental procedures used to study its effects.

Signaling Pathways

Caption: this compound's dual inhibition of V-ATPase and SERCA, blocking autophagic flux.

Caption: this compound induces both caspase-dependent and -independent apoptosis.

Experimental Workflows

Caption: Workflow for Western Blot analysis of autophagy markers LC3 and p62.

Caption: Workflow for mCherry-EGFP-LC3 fluorescence microscopy assay.

Quantitative Data Presentation

The following tables summarize quantitative data on the effects of Bafilomycin A1 from various studies. These findings are expected to be comparable for this compound.

Table 1: Effects of Bafilomycin A1 on Autophagy Markers

| Cell Line | Concentration | Treatment Time | Marker | Observation | Reference |

| Diffuse Large B Cell Lymphoma (DLBCL) | 5 nM | 24 h | Autophagy Flux | Inhibition of both early and late stages of autophagy flux. | [13][14] |

| Pediatric B-cell ALL | 1 nM | - | LC3-II | Increased conversion of LC3-I to LC3-II, indicating blocked basal autophagic flux. | [15] |

| MG63 Osteosarcoma | 1 µmol/l | 6-24 h | LC3-I, LC3-II, p62 | Decreased LC3-I and p62, increased LC3-II. | |

| Rat Hepatoma H-4-II-E | 100 nM | 1 h | Autophagosome-Lysosome Fusion | Blockage of fusion observed via electron microscopy. | [3][4] |

| MLO-Y4 Osteocytes | 50 nmol/L | 6 h | LC3-II Accumulation | Used to inhibit autolysosomal degradation for autophagic flux measurement. | [18] |

Table 2: Effects of Bafilomycin A1 on Apoptosis and Cell Viability

| Cell Line | Concentration | Treatment Time | Assay | Observation | Reference |

| Diffuse Large B Cell Lymphoma (DLBCL) | 5 nM | 24 h | Cell Growth (CCK8) | Significant inhibition of cell growth. | [13] |

| Diffuse Large B Cell Lymphoma (DLBCL) | 5 nM | - | Apoptosis | Induction of caspase-dependent apoptosis (cleaved caspase-3 and PARP). | [13][14] |

| Pediatric B-cell ALL | 1 nM | 72 h | Apoptosis | Induction of caspase-independent apoptosis via AIF translocation. | [15][17] |

| Pediatric B-cell ALL | 1 nM | 96 h | Cell Growth (MTT) | Preferential inhibition of B-ALL cells. | [15] |

| PC12 Cells | Not specified | - | Apoptosis | Induction of programmed cell death. | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Protocol 1: Western Blotting for Autophagy Markers (LC3 and p62)

This protocol allows for the quantification of LC3-II and p62 protein levels, which are indicative of autophagic flux. An increase in LC3-II upon treatment with this compound suggests an accumulation of autophagosomes due to a block in degradation.

Materials:

-

Cells of interest

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (15% for LC3, 10% for p62)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the desired time. Include an untreated control.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel. Use a 15% gel for optimal separation of LC3-I and LC3-II.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control like β-actin should also be probed.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate.

-

Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I or to the loading control is often calculated.[19]

Protocol 2: mCherry-EGFP-LC3 Fluorescence Microscopy Assay

This assay allows for the visualization of autophagic flux. The tandem fluorescent protein mCherry-EGFP-LC3 appears as yellow puncta (colocalization of green and red fluorescence) in neutral autophagosomes and as red puncta in acidic autolysosomes, as the GFP signal is quenched by the low pH.[20][21] this compound treatment will prevent the quenching of GFP, leading to an accumulation of yellow puncta.

Materials:

-

Cells of interest

-

mCherry-EGFP-LC3 plasmid or viral vector

-

Transfection reagent or viral transduction reagents

-

This compound

-

4% Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Transfection/Transduction: Seed cells on coverslips and transfect or transduce them with the mCherry-EGFP-LC3 construct. Allow 24-48 hours for expression.[20]

-

Cell Treatment: Treat the cells with this compound.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Staining: Wash with PBS and mount the coverslips onto slides using a mounting medium containing DAPI.

-

Imaging: Acquire images using a fluorescence microscope with appropriate filters for DAPI, GFP, and mCherry.

-

Analysis: For each condition, count the number of yellow (mCherry+GFP+) and red (mCherry+GFP-) puncta per cell in a significant number of cells (at least 50-100). An increase in the ratio of yellow to red puncta upon this compound treatment indicates a block in autolysosome acidification and/or fusion.[20][22]

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer

-

Reaction buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Fluorometer or microplate reader

Procedure:

-

Cell Treatment: Induce apoptosis by treating cells with this compound. Include a negative control (untreated cells) and a positive control (e.g., staurosporine-treated cells).

-

Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions. This typically involves incubation on ice.[23][24]

-

Assay Reaction: In a 96-well black plate, add the cell lysate, reaction buffer, and the caspase-3 substrate Ac-DEVD-AMC.[25]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[23]

-

Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[23][26]

-

Analysis: The fluorescence intensity is proportional to the amount of caspase-3 activity in the sample. Results are often expressed as fold-change over the untreated control.

Conclusion

This compound, much like its well-studied counterpart Bafilomycin A1, is a powerful pharmacological tool for investigating fundamental cellular processes. Its ability to potently inhibit V-ATPase and, as more recently discovered, the SERCA pump, provides a robust method for blocking autophagic flux at its terminal stages. This inhibition, in turn, can trigger cellular stress that leads to apoptosis through both caspase-dependent and -independent mechanisms. Understanding the multifaceted effects of this compound is crucial for researchers in fields ranging from basic cell biology to cancer and neurodegenerative diseases, where the interplay between autophagy and apoptosis is a critical determinant of cell fate. The methodologies and data presented in this guide offer a framework for leveraging this compound to unravel these complex cellular pathways.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Bafilomycin - Wikipedia [en.wikipedia.org]

- 3. Does bafilomycin A1 block the fusion of autophagosomes with lysosomes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 11. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. preprints.org [preprints.org]

- 14. preprints.org [preprints.org]

- 15. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Semantic Scholar [semanticscholar.org]

- 17. ashpublications.org [ashpublications.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mCherry-GFP-LC3 reporter assay [bio-protocol.org]

- 21. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. mpbio.com [mpbio.com]

- 25. media.cellsignal.com [media.cellsignal.com]

- 26. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

In vitro applications of Bafilomycin B1 in cancer research

An In-depth Technical Guide to the In Vitro Applications of Bafilomycin A1 in Cancer Research

Disclaimer: This guide focuses on Bafilomycin A1, the most widely studied compound in this class for cancer research. Information regarding Bafilomycin B1 is scarce in the current scientific literature.

Introduction

Bafilomycin A1, a macrolide antibiotic isolated from Streptomyces griseus, is a valuable tool in cancer research due to its potent and specific inhibition of vacuolar H+-ATPase (V-ATPase).[1][2][3] V-ATPases are ATP-dependent proton pumps crucial for acidifying intracellular compartments like lysosomes and endosomes, and are often upregulated in cancer cells.[4] By disrupting this fundamental cellular process, Bafilomycin A1 triggers a cascade of events, primarily impacting autophagy and apoptosis, making it a subject of intense study for its potential anti-tumorigenic properties.[1][4] This guide provides a comprehensive overview of the in vitro applications of Bafilomycin A1, detailing its mechanism, effects on signaling pathways, quantitative data, and common experimental protocols.

Core Mechanism of Action

Bafilomycin A1's primary molecular target is the V-ATPase enzyme.[1] Its inhibitory action has several immediate consequences within the cell:

-

Inhibition of Lysosomal Acidification: By blocking the V-ATPase proton pump, Bafilomycin A1 prevents the acidification of lysosomes. This neutralizes the lysosomal pH, inactivating pH-dependent hydrolytic enzymes like cathepsins, which are essential for degradation.[1][5]

-

Blockade of Autophagosome-Lysosome Fusion: Bafilomycin A1 has been shown to impede the fusion of autophagosomes with lysosomes.[1] This action, combined with the inhibition of lysosomal degradation, leads to a halt in the autophagic flux and an accumulation of autophagosomes.[6][7]

-

Disruption of Endosomal Trafficking: The proper acidification of endosomes is critical for receptor recycling and ligand processing. Bafilomycin A1's disruption of this process can interfere with endocytic trafficking.[8]

-

Ionophoric Activity: At higher concentrations, Bafilomycin A1 can act as a potassium (K+) ionophore, transporting K+ ions across biological membranes, which can lead to mitochondrial damage.[1]

Figure 1: Core mechanism of Bafilomycin A1 action.

Signaling Pathways Modulated by Bafilomycin A1

Bafilomycin A1's disruption of fundamental cellular machinery initiates a complex signaling response affecting cell survival, proliferation, and death.

Autophagy Inhibition

Bafilomycin A1 is widely used as a late-stage autophagy inhibitor.[2] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. Bafilomycin A1 blocks this protective mechanism at its final step. It inhibits the fusion of autophagosomes with lysosomes and prevents the degradation of autolysosomal content.[5] This leads to the accumulation of autophagosome markers like LC3-II and p62/SQSTM1.[7] In some contexts, this sustained blockage of autophagy can itself trigger apoptosis.[1][9]

Figure 2: Bafilomycin A1's inhibition of the autophagy pathway.

Induction of Apoptosis

Bafilomycin A1 can induce apoptosis through multiple, often cell-type dependent, mechanisms.[1]

-

Caspase-Dependent Apoptosis: In several cancer cell lines, Bafilomycin A1 treatment leads to the activation of caspase-3 and -9 and the cleavage of PARP, hallmarks of caspase-dependent apoptosis.[9][10][11] This can be initiated through the mitochondrial pathway, involving the release of cytochrome c.[1]

-

Caspase-Independent Apoptosis: Bafilomycin A1 can also trigger caspase-independent cell death. This has been observed in pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, where it induces the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[5] In hepatocellular carcinoma cells, BafA1-induced cell death was also found to be caspase-independent.[6]

-

Beclin 1/Bcl-2 Interaction: Bafilomycin A1 can promote the binding of Beclin 1 (an autophagy-related protein) to Bcl-2 (an anti-apoptotic protein). This interaction inhibits both the pro-survival function of Bcl-2 and the pro-autophagic function of Beclin 1, thereby tipping the balance towards apoptosis.[5][12]

Figure 3: Apoptosis induction pathways by Bafilomycin A1.

HIF-1α and p21 Signaling

Under hypoxic conditions, a common feature of the tumor microenvironment, Bafilomycin A1 has been shown to up-regulate Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting its degradation.[3] This elevated level of HIF-1α can, in turn, lead to a robust induction of the cyclin-dependent kinase inhibitor p21, causing cell cycle arrest, typically in the G0/G1 phase.[3][13] This represents a mechanism by which Bafilomycin A1 can inhibit cancer cell proliferation.

MAP Kinase (MAPK) and mTOR Signaling

The cellular stress induced by Bafilomycin A1 also impacts key signaling cascades like the MAPK and mTOR pathways.

-

MAPK Pathway: In hepatocellular carcinoma cells, the p38 MAPK pathway was implicated in Bafilomycin A1-induced cell death through the upregulation of the pro-apoptotic protein Puma.[7] Conversely, inhibition of JNK signaling was found to enhance BafA1-mediated cytotoxicity.[6][13]

-

mTOR Signaling: Bafilomycin A1 can activate mTORC1 signaling.[5][14] This is somewhat counterintuitive, as mTORC1 is a negative regulator of autophagy initiation. This suggests a complex feedback loop where Bafilomycin A1, by blocking the final stages of autophagy, may lead to an upstream activation of mTORC1, further suppressing the initiation of autophagy.[5]

Quantitative Data on In Vitro Efficacy

The effective concentration of Bafilomycin A1 varies significantly depending on the cancer cell line and the biological endpoint being measured.

Table 1: IC50 Values of Bafilomycin A1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Assay Duration | Reference |

| Capan-1 | Pancreatic Cancer | 5 nM | 72 h | [15] |

| Various | (Fibroblasts, PC12, HeLa) | 10 - 50 nM | Not Specified | [10][12] |

| H4 Cells | Neuroglioma | ~0.4 µM (for LC3-GFP induction) | 24 h | [8] |

| BEL-7402 | Hepatocellular Carcinoma | Growth retarded at 200-800 nM | 24-72 h | [4][10] |

| HO-8910 | Ovarian Cancer | Growth retarded at 200-800 nM | 24-72 h | [4][10] |

| Glioma Stem Cells | Glioblastoma | Sub-lethal effects at 1-10 nM | 48 h | [16] |

Table 2: Summary of Key Quantitative Findings

| Cancer Type | Cell Line | BafA1 Conc. | Key Finding | Reference |

| Pediatric B-ALL | 697, NALM-6, REH | 1 nM | Profoundly inhibited cell growth and division. | [5] |

| Colon Cancer | HCT116 | 10 nM | Transiently blocked autophagy; delayed cell re-population. | [17][18] |

| Diffuse Large B Cell Lymphoma | OCI-ly10, SUDHL-2, etc. | 5 nM | Significantly inhibited cell growth after 96h. | [11] |

| Hepatocellular Carcinoma | BEL7402, HepG2 | 5 nM | Induced G1 phase cell cycle arrest. | [7] |

| Tongue Squamous Cell Carcinoma | CAL27, SCC9 | Not Specified | Increased sensitivity to cisplatin. | [19] |

Key Experimental Protocols

Below are detailed methodologies for common in vitro experiments involving Bafilomycin A1.

General Experimental Workflow

A typical experiment to assess the effect of Bafilomycin A1 involves treating cancer cells with the compound and then performing various assays to measure cell viability, autophagy, and apoptosis.

Figure 4: A generalized experimental workflow for Bafilomycin A1 studies.

Cell Viability and Proliferation Assays

-

MTT Assay: To measure metabolic activity as an indicator of cell viability.

-

Seed cells (e.g., 5x10^4 cells/ml) in a 96-well plate and allow them to adhere for ~20 hours.[4]

-

Treat cells with various concentrations of Bafilomycin A1 (e.g., 0.5 nM to 800 nM) for desired time points (e.g., 24, 48, 72 hours).[4][7]

-

Add MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) to each well and incubate for ~4 hours at 37°C.[20]

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 435 nm or 570 nm).[4]

-

-

CFSE Assay: To measure cell division.

Autophagy Flux Assays

-

Western Blot for LC3 and p62: To measure the accumulation of autophagosomes.

-

Treat cells with Bafilomycin A1 (e.g., 10 nM for 24 hours).[17][18]

-

Lyse the cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3 (to detect both LC3-I and the lipidated LC3-II form) and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 indicate autophagy blockage.[17]

-

Use a loading control like GAPDH or β-actin for normalization.[17]

-

-

LysoTracker Staining: To assess lysosomal acidification.

Apoptosis Assays

-

Caspase Activity Assay:

-

Treat cells with Bafilomycin A1.

-

Lyse cells and measure the activity of specific caspases (e.g., caspase-3, -9) using a fluorometric or colorimetric substrate. An increase in activity indicates apoptosis.[10]

-

-

DNA Fragmentation Analysis:

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining:

-

Treat cells with Bafilomycin A1 (e.g., 5 nM for 24 hours).[7]

-

Harvest and fix the cells (e.g., with cold 70% ethanol).

-

Stain the cells with propidium iodide, a DNA intercalating agent.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][7]

-

Conclusion

Bafilomycin A1 is a powerful and versatile tool for the in vitro study of cancer biology. Its specific inhibition of V-ATPase provides a reliable method to investigate the roles of lysosomal function and autophagy in cancer cell survival, proliferation, and death. By inducing cell cycle arrest, promoting apoptosis, and blocking the pro-survival autophagy pathway, Bafilomycin A1 has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines.[1][4] Furthermore, its ability to sensitize cancer cells to conventional chemotherapeutics highlights its potential in combinatorial studies.[1][19][20] The detailed protocols and pathway analyses presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Bafilomycin A1 in their cancer research endeavors.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bafilomycin A1 induces caspase-independent cell death in hepatocellular carcinoma cells via targeting of autophagy and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. preprints.org [preprints.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. preprints.org [preprints.org]

- 12. interchim.fr [interchim.fr]

- 13. portlandpress.com [portlandpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Bafilomycin A1 induces apoptosis in the human pancreatic cancer cell line Capan-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bafilomycin A1 triggers proliferative potential of senescent cancer cells in vitro and in NOD/SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

- 19. Bafilomycin A1 increases the sensitivity of tongue squamous cell carcinoma cells to cisplatin by inhibiting the lysosomal uptake of platinum ions but not autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of autophagy by bafilomycin A1 promotes chemosensitivity of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Bafilomycin B1 in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective properties of Bafilomycin B1, a plecomacrolide antibiotic, as demonstrated in various cell models. Originally isolated from Streptomyces griseus, this compound is structurally analogous to the more extensively studied Bafilomycin A1.[1][2] Both are known as potent inhibitors of vacuolar H+-ATPase (V-ATPase) at higher concentrations.[3] However, emerging research has revealed a paradoxical, neuroprotective role at low, sub-inhibitory concentrations, suggesting a novel mechanism of action with therapeutic potential for neurodegenerative diseases characterized by protein degradation pathway disruption, such as Parkinson's Disease.[3][4]

This document synthesizes key quantitative data, details the experimental protocols used to elicit these findings, and visualizes the underlying molecular pathways and workflows to offer a comprehensive resource for the scientific community.

Mechanism of Action: A Concentration-Dependent Dichotomy

The cellular effects of this compound are critically dependent on its concentration.

-

High Concentrations (≥ 3 nM): At nanomolar concentrations of 3 nM and higher, this compound acts as a canonical V-ATPase inhibitor, similar to Bafilomycin A1.[3] This inhibition disrupts the proton gradient of acidic vesicles like lysosomes, increasing their internal pH.[1][3] The consequences include impaired lysosomal degradation, blockage of autophagosome-lysosome fusion, accumulation of autophagic vacuoles, and eventual induction of apoptosis, leading to a decrease in cell viability.[3][5][6]

-

Low Concentrations (≤ 1 nM): Conversely, at low nanomolar concentrations (0.1-1 nM), this compound exhibits significant neuroprotective effects without inhibiting V-ATPase.[3] This protective mechanism is primarily linked to the preservation of the Autophagy-Lysosome Pathway (ALP) under conditions of cellular stress.[3][7] When neuronal cells are challenged with lysosomotropic agents like chloroquine—which themselves disrupt lysosomal function and induce cell death—low-dose this compound attenuates these toxic effects. It helps maintain the processing of essential lysosomal enzymes like cathepsin D, prevents the accumulation of toxic protein aggregates such as α-synuclein oligomers, and ultimately reduces neuronal death.[3][4]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative findings from studies on this compound's effects in neuronal cell models.

Table 1: Dose-Dependent Effects of this compound on SH-SY5Y Cell Viability

| This compound Conc. | % Cell Viability (Mean ± SD) | Observation |

| 0 nM (Control) | 100% | Baseline viability |

| ≤ 1 nM | No significant change | Non-toxic at low concentrations |

| ≥ 3 nM | Significantly decreased | Cytotoxicity observed at higher concentrations[3] |

| Data derived from 48-hour treatment of naïve SH-SY5Y human neuroblastoma cells.[3] |

Table 2: Neuroprotective Effect of this compound Against Chloroquine-Induced Toxicity in SH-SY5Y Cells

| Treatment Condition | % Cell Viability (Approx.) | Outcome |

| Control | 100% | Normal viability |

| Chloroquine (50 µM) | ~50-60% | Significant cell death |

| Chloroquine (50 µM) + this compound (0.3-1 nM) | ~80-90% | Significant attenuation of cell death[3] |

| Data from SH-SY5Y cells treated concurrently for 48 hours.[3] |

Table 3: Neuroprotective Effect of this compound in C. elegans Model of α-Synucleinopathy

| This compound Treatment | % Dopaminergic Neuron Loss | Outcome |

| Vehicle Control | Baseline neurodegeneration | Progressive loss of DA neurons |

| 50-150 µg/ml | Significantly reduced neuron loss | Significant protection against α-synuclein toxicity[3] |

| Data from in vivo model using C. elegans over-expressing human wild-type α-synuclein, scored at 7-10 days.[3] |

Key Experimental Protocols

This section details the methodologies employed in the foundational research on this compound's neuroprotective effects.

3.1. In Vitro Neuroprotection Assay in SH-SY5Y Cells

-

Cell Line and Culture:

-

Cell Line: SH-SY5Y human neuroblastoma cells, a widely used model for dopaminergic neurons.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere for 24 hours.

-

For toxicity studies, cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10 nM) for 48 hours.

-

For neuroprotection studies, cells are treated concurrently with a neurotoxic agent (e.g., 50 µM chloroquine) and low concentrations of this compound (e.g., 0.1 nM to 1 nM) for 48 hours.[3]

-

-

Cell Viability Assessment:

-

Method: Cell viability is typically quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Procedure (MTT): Following treatment, MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized with a solvent (e.g., DMSO), and the absorbance is read on a microplate reader. Viability is expressed as a percentage relative to the untreated control.

-

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. Autophagy, bafilomycin and cell death: the "a-B-cs" of plecomacrolide-induced neuroprotection PMID: 16874105 | MCE [medchemexpress.cn]

- 3. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-dose bafilomycin attenuates neuronal cell death associated with autophagy-lysosome pathway dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Autophagy, bafilomycin and cell death: the "a-B-cs" of plecomacrolide-induced neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Bafilomycin B1: A Technical Guide to its Antifungal and Antiparasitic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin B1 is a member of the bafilomycin family, a group of 16-membered macrolide antibiotics produced by various Streptomyces species, notably Streptomyces griseus. First isolated in the 1980s, these compounds have garnered significant scientific interest due to their potent and highly specific biological activities. The primary mechanism of action for all bafilomycins, including B1, is the specific inhibition of vacuolar-type H+-ATPase (V-ATPase). This enzyme is a crucial proton pump responsible for acidifying intracellular organelles in eukaryotes, such as lysosomes in mammalian cells and vacuoles in fungi and plants. By disrupting this fundamental cellular process, this compound exhibits a wide range of biological effects, including potent antifungal and antiparasitic activities, making it a valuable tool for research and a potential lead compound in drug development.

This technical guide provides an in-depth overview of the antifungal and antiparasitic properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: V-ATPase Inhibition

The biological activity of this compound is intrinsically linked to its function as a specific inhibitor of V-ATPase.[1]

-

Target and Binding: this compound targets the V-ATPase enzyme complex, a multi-subunit protein responsible for pumping protons across membranes at the expense of ATP.[1] It specifically binds with high affinity to the V_o subunit, which is the membrane-spanning domain of the complex. This interaction physically obstructs the proton translocation channel, effectively halting the pump's activity.[1]

-

Cellular Consequences: The inhibition of V-ATPase leads to a cascade of downstream effects:

-

Disruption of pH Homeostasis: The most immediate consequence is the failure to acidify intracellular compartments. In fungi, this affects the vacuole, while in parasites like Plasmodium, it disrupts the acidic digestive vacuole.[1][2]

-

Inhibition of Autophagy: Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with acidic lysosomes (or vacuoles) for the breakdown of cargo. By preventing acidification, this compound blocks the activity of acid-dependent lysosomal proteases (e.g., cathepsins) and can also interfere with the autophagosome-lysosome fusion step, thereby inhibiting autophagic flux.[1]

-

Induction of Apoptosis: The profound cellular stress caused by the disruption of pH balance and metabolic pathways can trigger programmed cell death, or apoptosis.[1]

-

This multi-faceted disruption of essential cellular functions forms the basis of this compound's potent activity against various fungal and parasitic pathogens.

Caption: Core mechanism of this compound via V-ATPase inhibition.

Antifungal Properties of this compound

This compound demonstrates significant activity against a range of fungal pathogens. Its efficacy is attributed to the disruption of vacuolar pH, which is critical for fungal growth, ion homeostasis, and nutrient storage. In some fungi, bafilomycins may also inhibit plasma membrane P-type ATPases and ATP-binding cassette (ABC) transporters, hindering the organism's ability to manage cation stress.[1]

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species. The data highlights that the antifungal activity is notably influenced by the pH of the growth medium, with greater potency observed at neutral pH compared to acidic pH.

| Fungal Species | This compound MIC (µg/mL) at pH 5.5 | This compound MIC (µg/mL) at pH 7.0 |

| Aspergillus fumigatus | 64 | 16 |

| Mucor hiemalis | 32 | 4 |

| Penicillium roqueforti | 2 | < 0.5 |

| Paecilomyces variotii | 64 | 8 |

| Candida albicans | 1.56 (for Bafilomycin C1) | Not Reported |

Data for the first four species is for this compound. Data for C. albicans is for the closely related Bafilomycin C1, which showed strong activity.[3]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The determination of Minimum Inhibitory Concentration (MIC) is typically performed using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Caption: Experimental workflow for determining antifungal MIC.

Methodology Details:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates to obtain conidia or yeast cells. The suspension is adjusted in sterile saline or water to a standardized concentration (e.g., 0.5 McFarland standard) and then further diluted in the test medium (e.g., RPMI-1640) to the final required inoculum density.

-

Plate Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted two-fold across a 96-well microtiter plate containing the test medium. A growth control (no drug) and a sterility control (no inoculum) well are included.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well (except the sterility control). The plate is then incubated at a suitable temperature (e.g., 35°C) for a defined period (24-72 hours, depending on the fungal species).

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well. For yeasts, this is often a ≥50% reduction in turbidity, while for molds, it is typically the concentration showing no visible growth.

Antiparasitic Properties of this compound

The V-ATPase is a validated drug target in several protozoan parasites. Bafilomycins have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria, and show potential against other parasites like Trypanosoma cruzi.[1][4]

-

Mechanism in Plasmodium falciparum: During its intraerythrocytic stage, the malaria parasite exports its own V-ATPase to the host cell membrane.[1] This pump is essential for maintaining the parasite's intracellular pH and for nutrient uptake. Bafilomycin inhibits this pump, leading to cytosolic acidification and rapid parasite death.[1][2]

-

Mechanism in Trypanosoma cruzi: In T. cruzi, the causative agent of Chagas disease, bafilomycin has been shown to inhibit the early stages of autophagy, a process crucial for the parasite's differentiation and survival under stress.[4]

Quantitative Antiparasitic Activity Data

Specific IC50 data for this compound against key parasites is limited in the available literature. However, data from closely related bafilomycins strongly suggest its potential efficacy due to their identical mechanism of action.

| Parasite Species | Related Compound | IC50 Value | Notes |

| Plasmodium falciparum | Bafilomycin A1 | ~1-10 nM | Potent and specific V-ATPase inhibition leads to parasite death.[2] |

| Trypanosoma cruzi | Bafilomycin A1 | Not specified (active at 100 nM) | Inhibits autophagy, a key survival pathway.[4] |

| Leishmania donovani | Bafilomycin A1 | Not specified | V-ATPase is a known target in Leishmania. |

| Nematodes (C. elegans) | Bafilomycin C1 | Active | Demonstrates broader anti-helminthic potential.[1] |

Experimental Protocol: Antiparasitic Susceptibility Testing (SYBR Green I Assay for P. falciparum)

A common method to determine the 50% inhibitory concentration (IC50) against the blood stages of P. falciparum is the SYBR Green I-based fluorescence assay, which measures parasite DNA replication.

Caption: Workflow for determining anti-plasmodial IC50.

Methodology Details:

-

Parasite Culture: Asexual stages of P. falciparum are maintained in vitro in human erythrocytes using a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX or human serum) under a specific gas mixture (5% CO2, 5% O2, 90% N2).

-

Assay Setup: The assay is initiated with tightly synchronized ring-stage parasites at a defined parasitemia and hematocrit.

-

Drug Addition: Serially diluted this compound is added to the wells of a 96-well plate. Controls include uninfected red blood cells, infected untreated cells (positive control), and infected cells treated with a known antimalarial (e.g., chloroquine).

-

Incubation: The plate is incubated for 72 hours to allow the parasites to complete one full life cycle.

-

Quantification: After incubation, the plates are frozen and thawed to lyse the cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added.

-

Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Conclusion and Future Directions

This compound is a potent inhibitor of V-ATPase with well-defined antifungal and promising antiparasitic activities. Its specific mechanism of action disrupts fundamental cellular processes in pathogens, leading to their inhibition and death. While its high toxicity has limited its direct clinical application, this compound remains an invaluable pharmacological tool for studying V-ATPase function, autophagy, and pH homeostasis in various organisms. Future research may focus on the synthesis of this compound derivatives with an improved therapeutic index, potentially leading to the development of novel antifungal or antiparasitic agents that exploit the V-ATPase as a therapeutic target.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Plasmodium falciparum pH regulation by small molecule indole derivatives results in rapid parasite death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bafilomycin C1 exert antifungal effect through disturbing sterol biosynthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bafilomycin B1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin B1 is a macrolide antibiotic derived from Streptomyces griseus. It is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), an enzyme crucial for the acidification of intracellular organelles such as lysosomes and endosomes.[1] By inhibiting V-ATPase, this compound disrupts the pH gradient across the membranes of these organelles, leading to profound effects on various cellular processes including autophagy, endosomal trafficking, and apoptosis.[1][2] These properties make this compound an invaluable tool for studying these pathways in cell culture.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on autophagy flux assays, endosomal acidification studies, and apoptosis induction.

Mechanism of Action

This compound binds to the V0 subunit of the V-ATPase complex, inhibiting its proton-pumping activity. This leads to a failure in acidifying lysosomes and endosomes.[2] The consequences of this inhibition are twofold in the context of autophagy:

-

Inhibition of Lysosomal Hydrolases: The acidic environment of the lysosome is essential for the activity of its degradative enzymes. By neutralizing the lysosomal pH, this compound inactivates these enzymes, preventing the breakdown of cargo delivered via autophagy.[2]

-

Blockade of Autophagosome-Lysosome Fusion: The fusion of autophagosomes with lysosomes to form autolysosomes is a critical step in the autophagic process. This compound has been shown to inhibit this fusion, leading to an accumulation of autophagosomes within the cell.[2][3]

These combined effects make this compound a powerful tool to study autophagic flux, which is the complete process of autophagy from autophagosome formation to degradation.

Data Presentation: Quantitative Parameters for this compound Usage

The following tables summarize key quantitative data for the application of this compound in various cell culture experiments. It is important to note that optimal concentrations and incubation times can vary between cell lines and experimental conditions, and therefore, a dose-response and time-course experiment is recommended for each new system.

| Table 1: Solubility and Stability | |

| Solvent | DMSO, Ethanol, Methanol[1][3] |

| Stock Solution Concentration | A common stock solution concentration is 1 mM in DMSO.[4] |

| Storage | Store stock solutions at -20°C. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4][5] |

| Stability | Stable for at least 4 years when stored as a solid at -20°C. In DMSO, it is recommended to use within 3 months.[3][4] |

| Table 2: Recommended Working Concentrations for Different Applications | | | :--- | :--- | :--- | | Application | Cell Line Example(s) | Concentration Range | | Autophagy Flux Assay | MCF-7, HeLa, SH-SY5Y | 10 - 200 nM[3][6][7] | | Endosomal Acidification Inhibition | HeLa, A431 | 100 nM - 1 µM[8][9] | | Apoptosis Induction (at higher concentrations) | SH-SY5Y, Pediatric B-cell ALL | ≥ 3-6 nM[10][11] | | Neuroprotection (at low concentrations) | SH-SY5Y, Cerebellar Granule Neurons | ≤ 1 nM[3][10] |

| Table 3: Incubation Times for Various Experiments | |

| Experiment | Typical Incubation Time |

| Autophagy Flux Assay (LC3-II accumulation) | 2 - 24 hours[6][12] |

| Endosomal Acidification Inhibition | 30 minutes - 1 hour[8] |

| Apoptosis Assays | 24 - 72 hours[11][13] |

Experimental Protocols

Protocol 1: Autophagy Flux Assay Using this compound

This protocol is designed to measure autophagic flux by monitoring the accumulation of the autophagosome marker, LC3-II, in the presence and absence of this compound. An increase in LC3-II levels upon this compound treatment indicates active autophagic flux.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibody against LC3 (to detect both LC3-I and LC3-II)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.

-

Treatment:

-

Treat cells with your experimental compound of interest to induce or inhibit autophagy.

-

For the last 2-4 hours of the treatment period, add this compound to a final concentration of 50-100 nM to a subset of the wells.[6]

-

Include a vehicle control (DMSO) for both the experimental treatment and the this compound treatment.

-

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay or similar method.

-

-

Western Blotting:

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate with the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control.

-

Normalize the LC3-II levels to the loading control.

-

Autophagic flux is determined by the difference in LC3-II levels between this compound-treated and untreated samples.

-

Protocol 2: Assessment of Endosomal Acidification

This protocol uses the fluorescent dye Acridine Orange to qualitatively assess the acidification of lysosomes and endosomes and the inhibitory effect of this compound.

Materials:

-

Cells grown on glass coverslips or in imaging-compatible plates

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Acridine Orange stock solution (e.g., 1 mg/mL in water)

-

Live-cell imaging medium (e.g., phenol red-free medium)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells on coverslips or imaging plates to allow for microscopic observation.

-

This compound Treatment:

-

Treat the cells with this compound at a final concentration of 100 nM - 1 µM for 30-60 minutes.[8]

-

Include a vehicle-treated control.

-

-

Acridine Orange Staining:

-

During the last 15 minutes of the this compound treatment, add Acridine Orange to the medium to a final concentration of 1-5 µg/mL.

-

-

Imaging:

-

Wash the cells twice with pre-warmed live-cell imaging medium.

-

Immediately visualize the cells using a fluorescence microscope.

-

Acridine Orange accumulates in acidic compartments and fluoresces bright red, while in the cytoplasm and nucleus, it fluoresces green.

-

-

Observation:

-

In control cells, you should observe distinct red fluorescent puncta corresponding to acidic lysosomes and endosomes.

-

In this compound-treated cells, the red fluorescence will be significantly diminished or absent, indicating a loss of the acidic environment in these organelles.

-

Protocol 3: Induction and Detection of Apoptosis

This protocol describes the use of this compound to induce apoptosis and its detection using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate cells in multi-well plates.

-

Induction of Apoptosis:

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

-

Centrifuge the cell suspension and wash the cells once with cold PBS.

-

-

Annexin V/PI Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.[14]

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within one hour.[14]

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

-

Mandatory Visualizations

Caption: Mechanism of this compound in inhibiting autophagy.

Caption: Experimental workflow for an autophagy flux assay.

References

- 1. rpicorp.com [rpicorp.com]

- 2. Bafilomycin - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Bafilomycin A1 | Cell Signaling Technology [cellsignal.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. Lysosomal flux assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. preprints.org [preprints.org]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for Lysosomal pH Measurement Using Bafilomycin A1

Introduction

The lysosome is a critical organelle responsible for the degradation and recycling of cellular waste, including proteins, lipids, and nucleic acids.[1] The degradative capacity of the lysosome is dependent on a host of resident hydrolytic enzymes that function optimally in an acidic environment.[2] This acidic lumen, with a pH ranging from 4.5 to 5.0, is primarily maintained by a proton pump known as the vacuolar-type H+-ATPase (V-ATPase).[2] The V-ATPase actively transports protons from the cytoplasm into the lysosomal lumen, an energy-dependent process requiring ATP hydrolysis.[1][2]

Dysregulation of lysosomal pH has been implicated in a variety of human diseases, including neurodegenerative disorders and cancer.[2] Therefore, the ability to accurately measure and manipulate lysosomal pH is a valuable tool for researchers in basic science and drug development. Bafilomycin A1 is a potent and specific inhibitor of V-ATPase, making it an indispensable pharmacological tool for studying lysosomal function.[3] By inhibiting the V-ATPase, Bafilomycin A1 prevents the pumping of protons into the lysosome, leading to a rapid increase in lysosomal pH (alkalinization).[3][4] This application note provides detailed protocols for the use of Bafilomycin A1 to modulate and measure lysosomal pH in cultured cells.

Mechanism of Action of Bafilomycin A1

Bafilomycin A1 is a macrolide antibiotic that specifically targets the V-ATPase.[5] The V-ATPase is a multi-subunit complex composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that forms the proton pore.[2] Bafilomycin A1 binds to the V0c subunit of the V-ATPase, inhibiting its rotation and thereby blocking the translocation of protons across the lysosomal membrane.[6] This inhibition leads to a rapid and reversible increase in the intralysosomal pH.[3]

It is important to note that while Bafilomycin A1 is a specific inhibitor of V-ATPase, it can have other effects on cellular processes, particularly at higher concentrations or with prolonged exposure. For instance, it has been reported to block the fusion of autophagosomes with lysosomes, a process that may be independent of its effect on lysosomal acidification.[5][7]

Quantitative Data on Bafilomycin A1-Induced Lysosomal pH Change

The following table summarizes the effects of Bafilomycin A1 on lysosomal pH as reported in the literature. It is important to note that the optimal concentration and incubation time may vary depending on the cell type and experimental conditions.

| Cell Type | Bafilomycin A1 Concentration | Incubation Time | Initial Lysosomal pH | Final Lysosomal pH | Reference |

| A431 cells | 1 µM | 50 minutes | ~5.1-5.5 | ~6.3 | [3] |

| BNL CL.2 cells | 0.1 - 1 µM | 1 hour | Acidic (not specified) | Neutralized | [3] |

| Vero-317 cells | 100 nM | Not specified | Not specified | Raised | [8] |

| MC-3T3-E1 cells | 100 nM | Not specified | Not specified | Raised | [8] |

| 697 cells | 1 nM | Not specified | Acidic (not specified) | Alkalinization | [9] |

Experimental Protocols

Measuring Lysosomal pH using LysoSensor™ Green DND-189

This protocol describes the use of LysoSensor™ Green DND-189, a fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity upon acidification.

Materials:

-

Cultured cells grown on coverslips or in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

-

Complete cell culture medium.

-